molecular formula C15H13N3O3 B2479271 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde CAS No. 1917512-93-6

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde

Cat. No. B2479271
M. Wt: 283.287
InChI Key: ATHFUHFMGJIDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazolo[1,5-a]pyrazine ring system and a benzaldehyde moiety.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Transformation in Pyrazole Synthesis : 4-oxo-4H-[1]-benzopyran-3-carboxaldehydes, a related compound, undergo reactions to form pyrazolo derivatives. These transformations are significant in the synthesis of complex pyrazole structures (Stankovičová et al., 2006).

  • One-Pot, Multi-Component Synthesis : The compound plays a role in the efficient one-pot synthesis of pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, demonstrating its utility in creating pharmacologically relevant structures (Torkian et al., 2011).

  • Antioxidant Additive Synthesis : It is used in the synthesis of enaminonitrile and pyrazolo derivatives, which are evaluated as antioxidant additives for lubricating oils, indicating its potential in industrial applications (Amer et al., 2011).

  • Spectral Analysis and Quantum Studies : A novel compound synthesized from a related molecule has been studied for its spectral properties and quantum studies, indicating its significance in advanced material sciences (Halim & Ibrahim, 2022).

  • Synthesis of Pyrazole Ligands : Studies involve the synthesis of pyrazole ligands from related compounds, which are then used to form complexes with metal ions, suggesting applications in coordination chemistry (Budzisz et al., 2004).

Applications in Biomedical and Material Sciences

  • Antimicrobial and Antioxidant Scaffolds : Compounds synthesized from related molecules demonstrate antimicrobial and antioxidant activities, highlighting their potential in pharmaceutical research (Rangaswamy et al., 2017).

  • Bioactivity Studies : Synthesized derivatives have been studied for their bioactivity, including cytotoxicity and enzyme inhibition, which is crucial in drug discovery and development (Gul et al., 2016).

  • Synthesis of Schiff Base Compounds : The compound has been used in the synthesis of Schiff bases for studying their effects on corrosion inhibition, showcasing its application in material science and engineering (Emregül & Hayvalı, 2006).

  • Antiallergic Activity : Related compounds have shown antiallergic activity in pharmacological studies, indicating the compound’s relevance in developing new therapeutic agents (Nohara et al., 1985).

  • Hypoglycemic Activity : Derivatives of related compounds exhibit hypoglycemic activity, underscoring their potential in diabetes treatment research (Liu et al., 2008).

properties

IUPAC Name

4-methoxy-3-[(4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-21-14-3-2-11(10-19)8-12(14)9-17-6-7-18-13(15(17)20)4-5-16-18/h2-3,6-8,10,13,16H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIORBSALADXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=CN3C(C2=O)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde

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